N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride
CAS No.: 1609403-75-9
Cat. No.: VC3024821
Molecular Formula: C6H9ClF3N3O
Molecular Weight: 231.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609403-75-9 |
|---|---|
| Molecular Formula | C6H9ClF3N3O |
| Molecular Weight | 231.6 g/mol |
| IUPAC Name | N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H |
| Standard InChI Key | AHLIVPLLYRQBME-UHFFFAOYSA-N |
| SMILES | CNCCC1=NOC(=N1)C(F)(F)F.Cl |
| Canonical SMILES | CNCCC1=NOC(=N1)C(F)(F)F.Cl |
Introduction
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a synthetic organic compound that combines a trifluoromethyl-substituted oxadiazole ring with an ethanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and material science.
Key Features:
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Chemical Formula: C6H8F3N3O·HCl
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Molecular Weight: Approximately 215–220 g/mol (depending on isotopic composition).
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Functional Groups:
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Trifluoromethyl (-CF3) group: Known for increasing lipophilicity and metabolic stability.
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Oxadiazole ring: A heterocyclic moiety often associated with bioactivity.
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Ethanamine chain: Provides a basic amine functionality.
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Synthesis
The synthesis of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride typically involves:
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Formation of the Oxadiazole Ring:
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The 1,2,4-oxadiazole core is synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives.
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Trifluoromethylation is achieved using reagents like trifluoroacetic acid derivatives or trifluoromethyl iodide.
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Introduction of the Ethanamine Group:
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The ethanamine chain is attached through alkylation reactions using methylamines or related precursors.
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Conversion to Hydrochloride Salt:
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The free base is treated with hydrochloric acid to form the stable salt.
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Example Reaction Scheme:
Medicinal Chemistry
Compounds containing oxadiazole rings are widely studied for their potential pharmacological properties:
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Antimicrobial Activity: The trifluoromethyl group increases membrane permeability in bacterial cells.
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CNS Activity: Ethanamine derivatives are known to interact with neurotransmitter systems.
Material Science
The trifluoromethyl group imparts hydrophobicity and thermal stability, making such compounds useful in coatings or polymers.
Biological Activity
While specific studies on this compound are unavailable, related oxadiazoles have demonstrated:
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Cytotoxicity against Cancer Cells: Inhibition of cell proliferation via apoptosis induction.
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Enzyme Inhibition: Targeting enzymes like acetylcholinesterase or kinases.
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Anti-inflammatory Effects: Reduction of pro-inflammatory cytokines.
Safety and Handling
| Parameter | Details |
|---|---|
| Toxicity | Likely low to moderate; standard precautions apply during handling. |
| Storage | Store in a cool, dry place away from light and moisture. |
| First Aid | In case of contact with skin or eyes, rinse thoroughly with water and seek medical advice. |
Research Outlook
The presence of the trifluoromethyl group and oxadiazole core makes this compound a promising candidate for further studies in drug discovery and advanced material applications. Future research could focus on:
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Exploring its pharmacokinetics and pharmacodynamics.
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Investigating its role as a ligand in coordination chemistry.
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Developing derivatives with enhanced activity profiles.
This article provides an overview based on the chemical structure and known properties of related compounds but does not include experimental data specific to this molecule due to a lack of detailed sources in the search results provided.
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